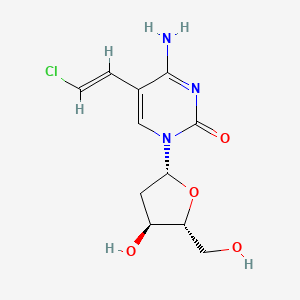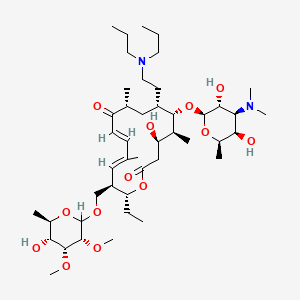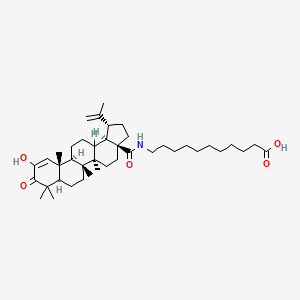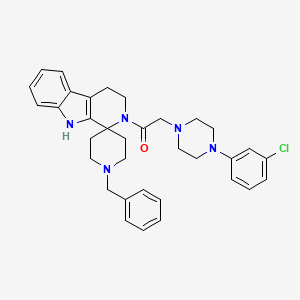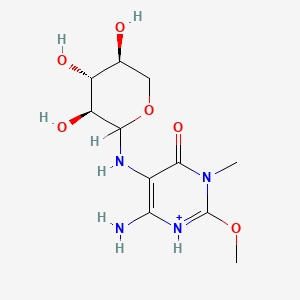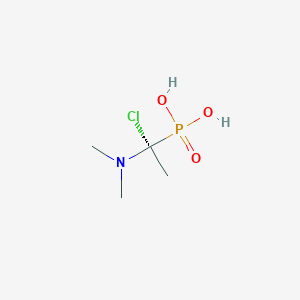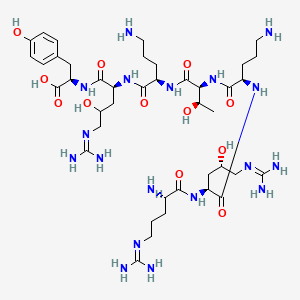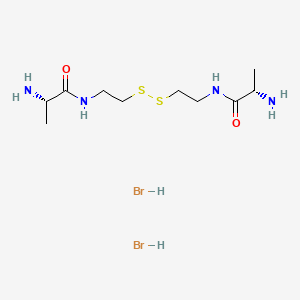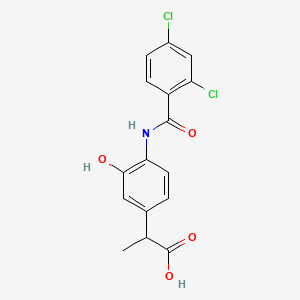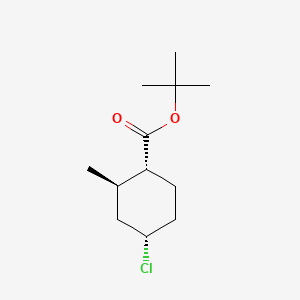
Trimedlure C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Trimedlure C is synthesized through a multi-step process involving the chlorination of 2-methylcyclohexanone followed by esterification with tert-butyl alcohol . The reaction conditions typically involve the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the esterification is carried out in the presence of an acid catalyst .
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is scaled up and optimized for efficiency .
化学反応の分析
Types of Reactions
Trimedlure C undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of this compound .
科学的研究の応用
Trimedlure C has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of stereochemistry and reaction mechanisms.
Biology: Employed in ecological studies to monitor and control populations of the Mediterranean fruit fly.
Medicine: Investigated for potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the development of pest control products and agricultural monitoring systems.
作用機序
Trimedlure C acts as a non-toxic attractant for male Mediterranean fruit flies. The compound mimics natural kairomones, which are chemicals emitted by plants that attract insects. The molecular targets of this compound are olfactory receptors in the fruit flies, which trigger a behavioral response leading the flies to the source of the compound .
類似化合物との比較
Similar Compounds
Uniqueness
Trimedlure C is unique due to its high specificity and effectiveness in attracting male Mediterranean fruit flies. Its stability and controlled release properties make it superior to other attractants like ceralure and α-copaene .
特性
CAS番号 |
5748-23-2 |
|---|---|
分子式 |
C12H21ClO2 |
分子量 |
232.74 g/mol |
IUPAC名 |
tert-butyl (1R,2R,4S)-4-chloro-2-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H21ClO2/c1-8-7-9(13)5-6-10(8)11(14)15-12(2,3)4/h8-10H,5-7H2,1-4H3/t8-,9+,10-/m1/s1 |
InChIキー |
APMORJJNVZMVQK-KXUCPTDWSA-N |
異性体SMILES |
C[C@@H]1C[C@H](CC[C@H]1C(=O)OC(C)(C)C)Cl |
正規SMILES |
CC1CC(CCC1C(=O)OC(C)(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


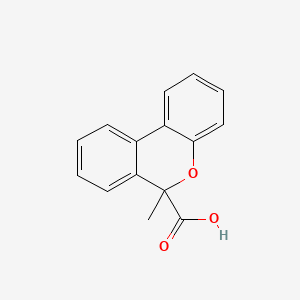
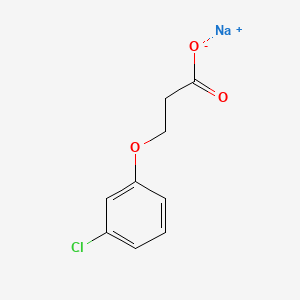
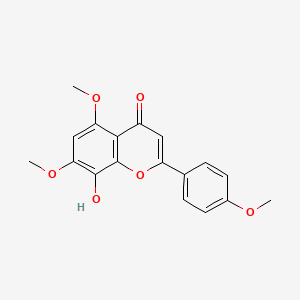
![1-Tert-butyl-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12730537.png)
